molecular formula C27H36N2O5 B2527475 (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate CAS No. 70637-26-2

(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate

Cat. No.: B2527475
CAS No.: 70637-26-2
M. Wt: 468.594
InChI Key: IKZFNIAMQFYRSM-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate is a useful research compound. Its molecular formula is C27H36N2O5 and its molecular weight is 468.594. The purity is usually 95%.
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Scientific Research Applications

Stereocontrolled Synthesis

  • A study by Nadin et al. (2001) describes the stereocontrolled synthesis of a similar compound, 2 R -Benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, a hydroxyethylene dipeptide isostere corresponding to Phe–Phe. This work highlights the importance of precise synthesis methods in creating complex molecules for potential scientific applications (Nadin et al., 2001).

Enantioselective Synthesis

  • Campbell et al. (2009) presented an enantioselective synthesis process for a related compound, showcasing the importance of enantioselectivity in creating molecules with specific spatial configurations, which is crucial in many areas of scientific research (Campbell et al., 2009).

Efficient Synthesis Techniques

  • Koseki et al. (2011) focused on the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, demonstrating advancements in synthetic efficiency, a key aspect in the practical application of complex organic compounds in research (Koseki et al., 2011).

Application in Dipeptide Isostere Synthesis

  • The synthesis of fully protected 2-amino-3-hydroxypentanoic acid from imines derived from D-glyceraldehyde by Badorrey et al. (1999) illustrates the application of similar compounds in the synthesis of dipeptide isosteres, which are significant in peptide research (Badorrey et al., 1999).

Asymmetric Synthesis for Potential Precursors

  • Thomas et al. (2009) used an asymmetric synthesis approach involving (S)-tert-butylsulfinimine, indicating the role of such compounds in creating precursors for more complex molecules, a crucial step in various areas of medicinal chemistry (Thomas et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. This compound has protein reactive electrophilic groups such as epoxyketone and aziridinylketone , which suggests it may interact with proteins in some way.

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This compound is intended for research use only .

Properties

IUPAC Name

benzyl (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFNIAMQFYRSM-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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